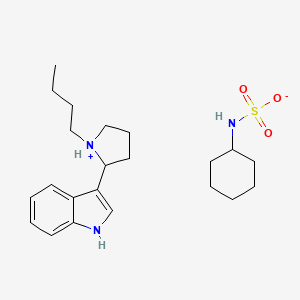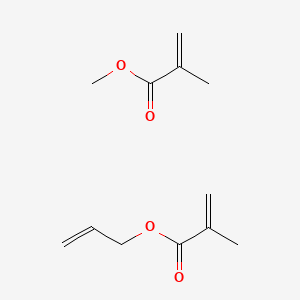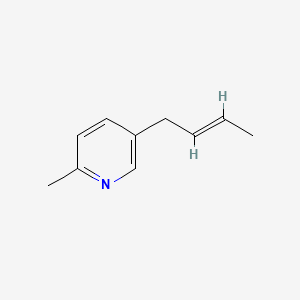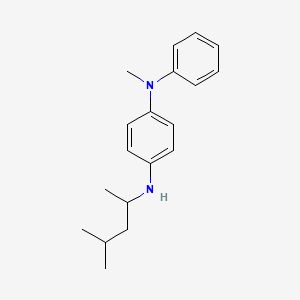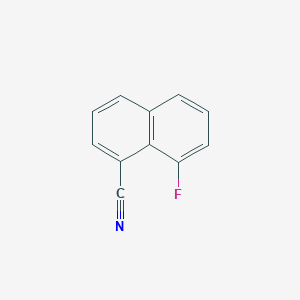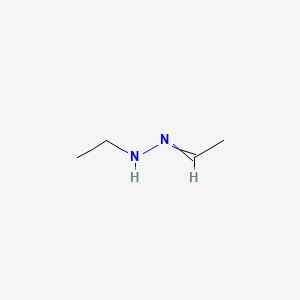
1-Aziridinepropionic acid, 2,2,3,3,4,4,4-heptafluorobutyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Aziridinepropionic acid, 2,2,3,3,4,4,4-heptafluorobutyl ester is a fluorinated organic compound with the molecular formula C9H10F7NO2. This compound is known for its unique chemical structure, which includes an aziridine ring and a heptafluorobutyl ester group. The presence of fluorine atoms imparts distinct chemical and physical properties, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Aziridinepropionic acid, 2,2,3,3,4,4,4-heptafluorobutyl ester typically involves the reaction of 1-aziridinepropionic acid with heptafluorobutyl alcohol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The reaction can be represented as follows:
1-Aziridinepropionic acid+Heptafluorobutyl alcohol→1-Aziridinepropionic acid, 2,2,3,3,4,4,4-heptafluorobutyl ester+Water
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification, distillation, and quality control to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1-Aziridinepropionic acid, 2,2,3,3,4,4,4-heptafluorobutyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
1-Aziridinepropionic acid, 2,2,3,3,4,4,4-heptafluorobutyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Aziridinepropionic acid, 2,2,3,3,4,4,4-heptafluorobutyl ester involves its interaction with molecular targets and pathways. The aziridine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biological molecules. The fluorinated ester group may enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2,2,3,3,4,4,4-Heptafluorobutyl acrylate
- 2,2,3,3,4,4,4-Heptafluorobutyl chloroformate
- 2,2,3,3,4,4,4-Heptafluorobutylamine
Uniqueness
1-Aziridinepropionic acid, 2,2,3,3,4,4,4-heptafluorobutyl ester is unique due to the presence of both an aziridine ring and a heptafluorobutyl ester group. This combination imparts distinct chemical reactivity and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
24160-20-1 |
|---|---|
Molecular Formula |
C9H10F7NO2 |
Molecular Weight |
297.17 g/mol |
IUPAC Name |
2,2,3,3,4,4,4-heptafluorobutyl 3-(aziridin-1-yl)propanoate |
InChI |
InChI=1S/C9H10F7NO2/c10-7(11,8(12,13)9(14,15)16)5-19-6(18)1-2-17-3-4-17/h1-5H2 |
InChI Key |
KFTQFKUTBYCXES-UHFFFAOYSA-N |
Canonical SMILES |
C1CN1CCC(=O)OCC(C(C(F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


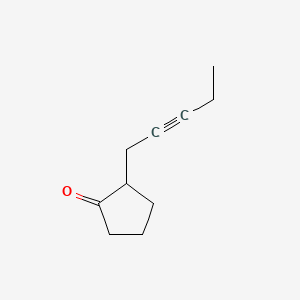
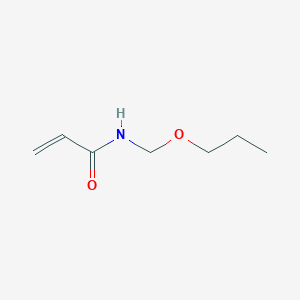
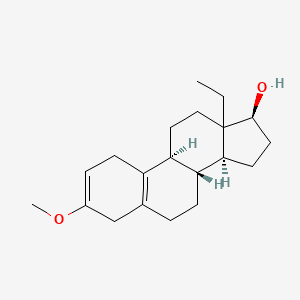

![[(2R,3S,5R)-3-acetyloxy-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B13741363.png)

